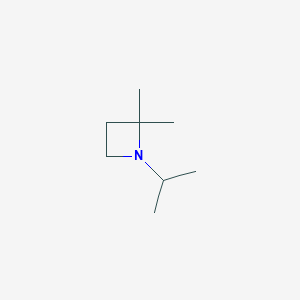
4-Fluor-3-nitrophenylessigsäure
Übersicht
Beschreibung
4-Fluoro-3-nitrophenylacetic acid is an organic compound with the chemical formula C8H6FNO4. It is a white crystalline solid known for its stability under light and air but is prone to decomposition under heat and light . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of dyes, pesticides, and other chemicals .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-nitrophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrophenylacetic acid can be synthesized through the fluorination of 3-nitrophenylacetic acid. One common method involves the reaction of 3-nitrophenylacetic acid with a fluorinating agent such as hydrogen fluoride in the presence of oxalic acid in acetic acid . The reaction is typically carried out at room temperature and requires careful handling due to the corrosive nature of the reagents.
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-3-nitrophenylacetic acid often involves large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent safety measures to handle the hazardous chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-nitrophenylacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitrophenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-nitrophenylacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary widely based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorophenylacetic acid
- 3-Nitrophenylacetic acid
- 4-Fluoro-3-methylphenylacetic acid
- 4-Fluoro-2-nitrophenylacetic acid
Comparison: 4-Fluoro-3-nitrophenylacetic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific biological activities. Compared to its analogs, it offers a unique balance of stability and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOFHGXMMGYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456175 | |
| Record name | 4-Fluoro-3-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192508-36-4 | |
| Record name | 4-Fluoro-3-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-fluoro-3-nitrophenyl)acetic acid considered a promising component for developing new photocages?
A1: The research highlights that incorporating 2-(4-fluoro-3-nitrophenyl)acetic acid, also known as 4-fluoro-3-nitrophenylacetic acid, into the structure of zinc photocages leads to desirable photochemical properties. Specifically, when compared to the unsubstituted parent compound, 3-nitrophenylacetic acid, the fluoro-substituted derivative demonstrates a red-shifted excitation wavelength while maintaining a comparable quantum yield for photodecarboxylation. [] This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic light, potentially reducing photodamage to living cells or tissues during experiments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)

